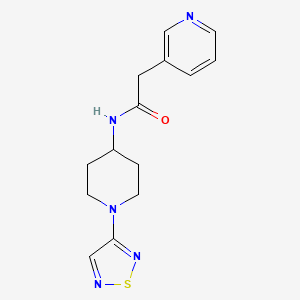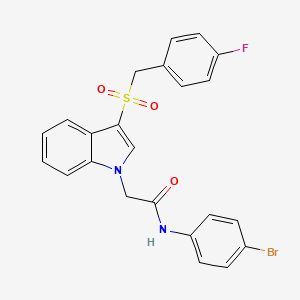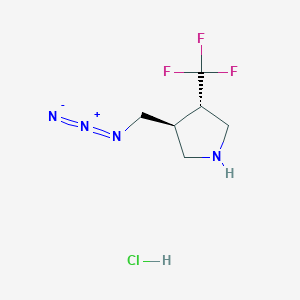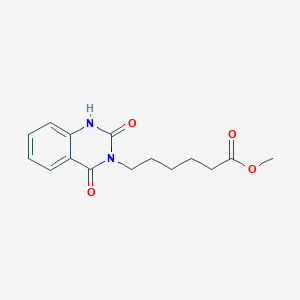![molecular formula C18H19F3N6O B2401721 3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034381-91-2](/img/structure/B2401721.png)
3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a triazolopyridine ring, and an amide group. These groups are common in many pharmaceuticals and could potentially interact with biological targets in various ways .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a benzimidazole ring, which is a fused benzene and imidazole ring system, attached to a triazolopyridine ring, which is a fused triazole and pyridine ring system. The presence of these ring systems could potentially allow for pi stacking interactions and hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The trifluoromethyl group is generally quite stable and would not be expected to undergo many reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. It is likely to be relatively non-polar due to the presence of multiple aromatic rings, and may therefore have low solubility in water. The presence of the amide group could allow for some degree of hydrogen bonding .科学的研究の応用
Synthesis and Medicinal Chemistry Applications
Heterocyclic compounds, such as imidazo[1,2-a]pyrimidines and triazolo[1,5-a]pyridines, are synthesized for their potential applications in medicinal chemistry. They serve as key frameworks for developing novel therapeutic agents due to their ability to interact with various biological targets. The synthesis of these compounds often involves novel methodologies, including the use of catalysts like thiamine hydrochloride for one-pot synthesis in environmentally benign conditions or metal-free oxidative N-N bond formation strategies for constructing the heterocyclic skeleton efficiently and sustainably (Jun-hua Liu et al., 2012), (Zisheng Zheng et al., 2014).
Antimicrobial and Antioxidant Activities
Several studies have focused on evaluating the antimicrobial and antioxidant activities of novel heterocyclic compounds. For instance, the synthesis of novel 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines has been reported, which were evaluated for their antibacterial and antifungal activities, demonstrating the potential of heterocyclic compounds as antimicrobial agents, although with varying degrees of efficacy (V. Reddy & K. R. Reddy, 2010).
Insecticidal Activities
The investigation into heterocyclic compounds also extends to their potential insecticidal activities. Novel heterocycles incorporating a thiadiazole moiety, synthesized from versatile precursors, have been assessed for their efficacy against pests like the cotton leafworm, Spodoptera littoralis, showing the broader applicational spectrum of these compounds beyond human medicine to agriculture (A. Fadda et al., 2017).
将来の方向性
特性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c19-18(20,21)11-7-8-27-15(9-11)25-26-16(27)10-22-17(28)6-5-14-23-12-3-1-2-4-13(12)24-14/h1-4,11H,5-10H2,(H,22,28)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVNTBFLLUQMOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)CCC3=NC4=CC=CC=C4N3)CC1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2401638.png)
![tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride](/img/structure/B2401641.png)
![2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one](/img/structure/B2401642.png)
![2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2401645.png)

![2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2401649.png)
![[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride](/img/structure/B2401651.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2401652.png)

![N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2401654.png)

![2-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2401658.png)
![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2401659.png)
